molecular formula C22H22N4O3 B7686891 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide

货号 B7686891
分子量: 390.4 g/mol
InChI 键: ZAKDOOYOWNFUKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, also known as EMA401, is a small molecule drug candidate that is being developed for the treatment of chronic pain. This compound was discovered by a team of scientists at Spinifex Pharmaceuticals, a biotechnology company based in Australia. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, which is involved in the transmission of pain signals.

作用机制

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide acts by selectively blocking the activity of the angiotensin II type 2 receptor (AT2R), which is expressed in the nervous system and is involved in the transmission of pain signals. By blocking the activity of this receptor, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide reduces the sensitivity of pain-sensing neurons and thereby reduces pain.
Biochemical and physiological effects:
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the activity of pain-sensing neurons, reducing the release of pro-inflammatory cytokines, and increasing the activity of anti-inflammatory pathways. In addition, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to improve nerve function and reduce nerve damage in animal models of chronic pain.

实验室实验的优点和局限性

One of the main advantages of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is its specificity for the AT2R receptor, which reduces the risk of off-target effects and improves its safety profile. In addition, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to be effective in reducing pain in preclinical models of chronic pain, which suggests that it has potential as a therapeutic agent. However, one limitation of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is that it has only been tested in preclinical models, and its efficacy and safety in humans are not yet fully understood.

未来方向

There are several potential future directions for N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide research. One area of interest is the development of new formulations and delivery methods for the drug, which could improve its efficacy and reduce its side effects. Another area of interest is the testing of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide in clinical trials, to determine its safety and efficacy in humans. Finally, further studies are needed to better understand the mechanism of action of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, and to identify other potential targets for the treatment of chronic pain.

合成方法

The synthesis of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazoloquinoline ring system, which is achieved through a series of reactions involving palladium-catalyzed cross-coupling and cyclization reactions. The final step involves the coupling of the pyrazoloquinoline with the dimethoxybenzamide moiety.

科学研究应用

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. These studies have shown that N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is effective in reducing pain behaviors and improving quality of life in these models. In addition, N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

属性

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-5-26-21-18(11-14-7-6-13(2)8-19(14)23-21)20(25-26)24-22(27)15-9-16(28-3)12-17(10-15)29-4/h6-12H,5H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDOOYOWNFUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。